Indole-3-carboxaldehyde basic properties and structure
Indole-3-carboxaldehyde basic properties and structure
An In-depth Technical Guide to Indole-3-Carboxaldehyde
Introduction
Indole-3-carboxaldehyde, also known as 3-formylindole, is a pivotal organic compound derived from the indole scaffold. It serves as a significant metabolite of dietary L-tryptophan, produced by bacteria in the human gastrointestinal tract.[1] This aromatic aldehyde is not only a crucial precursor in the synthesis of various indole alkaloids and pharmaceuticals like tryptophan, but it also exhibits notable biological activities.[2] Its roles as an agonist for the aryl hydrocarbon receptor (AhR), an immunomodulator, and an agent with antifungal properties make it a molecule of significant interest for researchers in chemistry, biology, and drug development.[1] This document provides a comprehensive overview of its fundamental properties, structure, synthesis, and biological significance.
Core Properties and Structure
Indole-3-carboxaldehyde is a solid, crystalline compound, with its appearance ranging from colorless to off-white or beige.[2][3][4] Its core structure consists of a benzene ring fused to a pyrrole ring, with a formyl group substituted at the C3 position of the indole ring.
Physicochemical Properties
The key physical and chemical properties of indole-3-carboxaldehyde are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO | [1][5][6] |
| Molecular Weight | 145.16 g/mol | [1][5][6] |
| Melting Point | 193-199 °C | [2][7] |
| Boiling Point | 339.10 °C (estimated) | [7] |
| Appearance | Colorless crystals; Tan/Beige/Off-white powder | [2][3][5] |
| CAS Number | 487-89-8 | [1][6] |
| IUPAC Name | 1H-indole-3-carbaldehyde | [1][5] |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble / Slightly soluble in cold water | [2][7] |
| Ethanol | Readily soluble | [2] |
| DMSO | Soluble (20 mg/mL) | [8][9] |
| Methanol | Soluble | [8] |
Structural Information
The structure of indole-3-carboxaldehyde has been well-characterized. It possesses an orthorhombic crystal structure.[1]
| Structural Identifier | Value | Reference |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C=O | [1][5] |
| InChI Key | OLNJUISKUQQNIM-UHFFFAOYSA-N | [1][5][6] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pca21 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of indole-3-carboxaldehyde.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shifts (δ) in ppm | Reference |
| ¹H NMR | DMSO-d₆ | 12.14 (1H, broad), 9.95 (1H, s), 8.30-8.09 (2H, m), 7.56-7.20 (3H, m) | [10] |
| ¹³C NMR | DMSO-d₆ | 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 | [10] |
Mass Spectrometry
| Technique | Key m/z Values | Reference |
| GC-MS (EI) | 145.0 (M+), 144.0, 116.0, 89.0 | [5] |
Infrared (IR) Spectroscopy
| Key Peaks (cm⁻¹) | Assignment | Reference |
| 3254, 3174 | N-H stretching | [11] |
| 3055-2568 | Ar-H stretching | [12] |
| 1671, 1643 | C=O stretching (aldehyde) | [11][12] |
Experimental Protocols
The most common and efficient method for synthesizing indole-3-carboxaldehyde is the Vilsmeier-Haack reaction.
Synthesis via Vilsmeier-Haack Reaction
This procedure, adapted from established methods, details the formylation of indole using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][13]
Materials:
-
Indole (100 g, 0.85 mol)
-
Dimethylformamide (DMF), freshly distilled (288 mL + 100 mL)
-
Phosphorus oxychloride (POCl₃), freshly distilled (86 mL, 0.94 mol)
-
Sodium hydroxide (NaOH) solution (375 g in 1 L water)
-
Crushed ice
-
Three-necked round-bottom flask (2 L and 3 L), mechanical stirrer, dropping funnels, drying tube.
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
Equip a 2 L three-necked flask with a mechanical stirrer, a drying tube, and a 125 mL dropping funnel.
-
Add 288 mL of freshly distilled DMF to the flask and cool it in an ice-salt bath for 30 minutes.
-
With continuous stirring, add 86 mL of POCl₃ dropwise over 30 minutes. The formation of the pinkish Vilsmeier reagent complex will be observed.
-
-
Reaction with Indole:
-
Replace the dropping funnel with a larger one (200 mL).
-
Prepare a solution of 100 g of indole in 100 mL of DMF.
-
Add the indole solution to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, replace the dropping funnel with a thermometer.
-
Raise the temperature of the viscous solution to 35 °C and stir for 1 hour, or until the clear yellow solution transforms into an opaque, canary-yellow paste.
-
-
Hydrolysis and Work-up:
-
Carefully add 300 g of crushed ice to the paste with stirring, which will result in a clear, cherry-red solution.
-
Transfer this solution to a 3 L three-necked flask containing 200 g of crushed ice.
-
Prepare a solution of 375 g of NaOH in 1 L of water and place it in a separatory funnel.
-
Add the NaOH solution dropwise with vigorous stirring. After about one-third has been added, the remainder can be added more rapidly.
-
Heat the resulting suspension quickly to its boiling point, then allow it to cool to room temperature.
-
-
Isolation and Purification:
-
Cool the mixture in a refrigerator overnight to facilitate complete precipitation.
-
Collect the precipitate by filtration.
-
Resuspend the solid in 1 L of water to dissolve most inorganic impurities.
-
Filter the product again, wash thoroughly with three 300 mL portions of water, and air-dry.
-
This procedure typically yields around 120 g (97%) of indole-3-carboxaldehyde with a melting point of 196–197 °C.[13] For higher purity, the product can be recrystallized from ethanol.
-
Biological Role and Signaling Pathway
Indole-3-carboxaldehyde is a biologically active metabolite that plays a key role in gut immunity. It is synthesized from dietary L-tryptophan by gut microbiota, particularly species of the genus Lactobacillus.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling
The primary mechanism of action for indole-3-carboxaldehyde involves its function as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1]
-
Activation: Indole-3-carboxaldehyde binds to and activates the AhR located in the cytoplasm of intestinal immune cells, such as innate lymphoid cells (ILCs).
-
Translocation: Upon activation, the AhR-ligand complex translocates into the nucleus.
-
Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs), promoting the transcription of target genes.
-
IL-22 Production: A key target gene is Interleukin-22 (IL-22). The increased production and secretion of IL-22 by ILCs is a critical downstream effect.[1]
-
Epithelial Response: IL-22 acts on intestinal epithelial cells to enhance barrier function, promote the production of antimicrobial peptides, and facilitate mucosal reactivity, thereby contributing to gut homeostasis and defense against pathogens.[1][14]
References
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Indole-3-carboxaldehyde, 97% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 7. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 8. toku-e.com [toku-e.com]
- 9. glpbio.com [glpbio.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. medchemexpress.com [medchemexpress.com]
